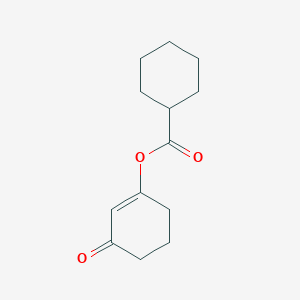
(3-Oxocyclohexen-1-yl) cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxylic acid 3-oxo-1-cyclohexenyl ester is a cyclic keto ester that is of interest in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring with a carboxylic acid ester and a keto group. Its molecular formula is C13H18O3, and it has a molecular weight of 222.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic acid 3-oxo-1-cyclohexenyl ester can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanecarboxylic acid with 3-oxo-1-cyclohexenyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of cyclohexanecarboxylic acid 3-oxo-1-cyclohexenyl ester may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound with consistent quality. The use of automated reactors and precise control of reaction parameters ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid 3-oxo-1-cyclohexenyl ester undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The ester and keto groups can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanecarboxylic acid esters.
Scientific Research Applications
Cyclohexanecarboxylic acid 3-oxo-1-cyclohexenyl ester has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid 3-oxo-1-cyclohexenyl ester involves its interaction with specific molecular targets. The keto and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Cyclohexanecarboxylic acid 3-oxo-1-cyclohexenyl ester can be compared with other similar compounds such as:
Cyclohexanecarboxylic acid: Lacks the keto group, making it less reactive in certain chemical reactions.
3-Oxo-1-cyclopentanecarboxylic acid: Has a smaller ring structure, leading to different chemical properties and reactivity.
Ethyl 4-oxocyclohexanecarboxylate: Contains an ethyl ester group, which affects its solubility and reactivity.
These comparisons highlight the unique structural features and reactivity of cyclohexanecarboxylic acid 3-oxo-1-cyclohexenyl ester, making it a valuable compound in various applications.
Properties
CAS No. |
66049-43-2 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(3-oxocyclohexen-1-yl) cyclohexanecarboxylate |
InChI |
InChI=1S/C13H18O3/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h9-10H,1-8H2 |
InChI Key |
MIENDYAAHSVRNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC(=O)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















